1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone
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Overview
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a complex organic compound that features a bromopyridine moiety linked to a pyrrolidine ring through an ether linkage, and an ethoxyethanone group
Mechanism of Action
The compound also contains a bromine atom, which could potentially undergo a halogen bond interaction with a suitable biological target. Halogen bonding is a type of non-covalent interaction that can influence the binding of a compound to its target .
The compound’s mode of action would depend on its specific interactions with its biological targets. These interactions could lead to changes in the target’s activity, which could then affect various biochemical pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties.
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways they are involved in .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through halogenation reactions, where pyridine is treated with bromine under controlled conditions. The next step involves the formation of the ether linkage by reacting the bromopyridine with a suitable pyrrolidine derivative in the presence of a base. Finally, the ethoxyethanone group is introduced through an acylation reaction using ethyl acetate and a suitable catalyst .
Chemical Reactions Analysis
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can be compared with other similar compounds, such as:
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone: This compound features a furan ring instead of the ethoxyethanone group, which can influence its chemical and biological properties.
Fluoropyridines: These compounds contain fluorine atoms instead of bromine, which can significantly alter their reactivity and biological activity.
The unique combination of the bromopyridine, pyrrolidine, and ethoxyethanone moieties in this compound makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-2-18-9-12(17)16-7-5-10(8-16)19-13-11(14)4-3-6-15-13/h3-4,6,10H,2,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMUTGHMLAXKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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